BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacological Properties of SG-094: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SG-094

Cat. No.: B10827841

For Researchers, Scientists, and Drug Development Professionals

Abstract

SG-094 is a synthetic small molecule antagonist of the lysosomal two-pore channel 2 (TPC2),
an ion channel implicated in a variety of cellular processes, including tumor angiogenesis and
viral entry. As a synthetic analog of the natural alkaloid tetrandrine, SG-094 exhibits increased
potency and reduced toxicity, making it a promising candidate for therapeutic development,
particularly in oncology. This document provides a comprehensive overview of the
pharmacological properties of SG-094, detailing its mechanism of action, effects on cellular
signaling, and its dual inhibitory role on P-glycoprotein (P-gp). Detailed experimental protocols
for key assays and visualizations of relevant signaling pathways are included to facilitate
further research and development.

Introduction

Two-pore channels (TPCs) are cation channels located on the membranes of endosomes and
lysosomes that play a crucial role in intracellular calcium signaling.[1] TPC2, in particular, has
emerged as a significant target in the context of cancer and infectious diseases.[2][3] SG-094,
a novel synthetic antagonist, has demonstrated potent inhibition of TPC2, leading to
antiproliferative effects and in vivo tumor growth inhibition.[4][5] Notably, SG-094 also exhibits
inhibitory activity against P-glycoprotein, a key transporter involved in multidrug resistance in
cancer.[4] This dual mechanism of action positions SG-094 as a compelling molecule for further
investigation in cancer therapy.
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Mechanism of Action
TPC2 Antagonism

SG-094 exerts its inhibitory effect on TPC2 by binding to the voltage-sensing domain Il (VSD II)
of the channel.[2] This binding event stabilizes the channel in a closed, inactive conformation.
Cryo-electron microscopy studies have revealed that SG-094 induces asymmetrical structural
changes in the TPC2 dimer, creating a single binding pocket at an intersubunit interface.[2] By
arresting the 11IS4 segment in a downward shifted state, SG-094 prevents the conformational
changes necessary for pore opening.[2]

P-glycoprotein Inhibition
In addition to its effects on TPC2, SG-094 has been identified as an inhibitor of P-glycoprotein
(P-gp), a drug efflux pump often overexpressed in cancer cells, contributing to multidrug

resistance.[4] The exact mechanism of P-gp inhibition by SG-094 has not been fully elucidated
but is a critical aspect of its potential therapeutic utility in overcoming drug resistance in cancer.

Quantitative Pharmacological Data

While a specific binding affinity (Ki or Kd) for SG-094 to TPC2 has not been reported in the
reviewed literature, its functional potency has been characterized through various in vitro and in

vivo studies.
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Parameter Value/Effect Cell Line/System Reference

Near-full inhibition of
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o PI1(3,5)P2-elicited )
TPC2 Inhibition expressing TPC2- [5]
TPC2 currents at 10
EGFP
pM
Antiproliferative IC50 of 3.7 uM (72
o RIL175 cells [5]
Activity hours)
Significant reduction
of VEGF-induced
Inhibition of VEGF phosphorylation of
) ) HUVECs [5]
Signaling eNOS, JNK, MAPK,
and AKT at 10 uM (1-
hour pretreatment)
Inhibition of
In Vivo Tumor Growth hepatocellular )
Mice [5]

Inhibition carcinoma (HCC)

tumor growth in mice

P-glycoprotein Identified as an

. — [4]
Inhibition inhibitor

Signaling Pathways Modulated by SG-094

SG-094, through its inhibition of TPC2, disrupts downstream signaling pathways crucial for cell
proliferation and angiogenesis. A key pathway affected is the Vascular Endothelial Growth
Factor (VEGF) signaling cascade in endothelial cells.

VEGF Signaling Pathway

VEGF binding to its receptor, VEGFRZ2, initiates a signaling cascade that involves the
mobilization of intracellular calcium, a process in which TPC2 plays a critical role. By blocking
TPC2, SG-094 attenuates VEGF-induced calcium release, thereby inhibiting the activation of
downstream effectors such as eNOS, JNK, MAPK, and AKT.[5]
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1. Seed Cells on

Coverslips
1. Cell Culture 2. Load Cells with
(e.g., HEK293 expressing TPC2-EGFP) Fura-2 AM
2. Lysosome Enlargement 3. Wash to Remove
(e.g., Vacuolin-1 treatment) Extracellular Dye
3. Mechanical Isolation of 4. Pre-incubate with
Enlarged Lysosomes SG-094
4. Gigaseal Formation 5. Stimulate with Agonist
with Patch Pipette (e.g., VEGF)

'

5. Whole-Endolysosome
Voltage-Clamp Recording

6. Acquire Fluorescence Images
(340/380 nm excitation)

7. Calculate 340/380 Ratio
(proportional to [Ca?*]i)

6. Data Analysis
(Current-voltage relationship)
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1. Purify TPC2 Protein

'

2. Form TPC2-SG-094
Complex

'

3. Apply Sample to EM Grid
and Plunge-freeze

4. Automated Cryo-EM
Data Collection

5. 2D and 3D Image
Classification

6. 3D Reconstruction and
Model Building

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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